

Application Note: Quantification of Diclofenac using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Diclofenac calcium*

CAS No.: 88170-10-9

Cat. No.: B12721988

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Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1] Accurate quantification of diclofenac in various biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental impact assessment.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of diclofenac.[2][3] This application note provides a detailed protocol for the quantification of diclofenac in human plasma and water samples using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle of the Method

The GC-MS method for diclofenac quantification involves several key steps. First, diclofenac is extracted from the sample matrix, typically using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Due to its low volatility, diclofenac requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[4] Common

derivatizing agents include pentafluoropropionic anhydride (PFPA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6] Following derivatization, the sample is injected into the GC system, where diclofenac is separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized diclofenac.[2][5] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Protocol 1: Diclofenac Quantification in Human Plasma

This protocol is adapted from a validated method for the determination of diclofenac in human plasma.[2][5][7]

1. Materials and Reagents

- Diclofenac sodium salt (analytical standard)
- 4-hydroxydiclofenac (internal standard)
- Methanol (HPLC grade)
- n-Hexane (analytical grade)
- Acetone (analytical grade)
- Phosphoric acid (85%)
- Pentafluoropropionic anhydride (PFPA)
- Chloroform (analytical grade)
- Human plasma (drug-free)
- Deionized water

2. Standard and Sample Preparation

- Stock Solutions: Prepare a 1 mg/mL stock solution of diclofenac and a 0.45 mg/mL stock solution of 4-hydroxydiclofenac in methanol.[5] Store at -20°C.
- Working Solutions: Prepare serial dilutions of the diclofenac stock solution in methanol to create working standards.
- Calibration Standards: Spike drug-free human plasma with the diclofenac working standards to obtain final concentrations ranging from 0.25 to 50 ng/mL.[2][5]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[5]

3. Sample Extraction

- To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard (4-hydroxydiclofenac).
- Add 1 mL of 1 M phosphoric acid and 1 mL of acetone for deproteination.[2][5]
- Add 5 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.[7]
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer (n-hexane) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[7]

4. Derivatization

- To the dried residue, add 975 μ L of n-hexane and 25 μ L of PFPA.[5]
- Vortex for 30 seconds and heat at 35°C for 30 minutes.[5]
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the derivatized residue in 80 μ L of chloroform.[5]
- Transfer the sample to an autosampler vial for GC-MS analysis.

5. GC-MS Parameters

- Gas Chromatograph: Agilent 6890N or equivalent
- Column: BP-1 capillary column (or equivalent)[2][5]
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 150°C for 4 min, ramp at 4°C/min to 180°C, hold for 0.5 min, then ramp at 60°C/min to 300°C and hold for 0.5 min.[5]
- Carrier Gas: Helium
- Mass Spectrometer: Agilent 5973N or equivalent
- Ionization Mode: Electron Impact (EI) at 70 eV[5]
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: m/z 214, 242, and 277 for the diclofenac derivative and m/z 439 for the 4-hydroxydiclofenac derivative.[2][5]

Protocol 2: Diclofenac Quantification in Water Samples

This protocol is based on a method for the analysis of diclofenac in water samples.[6]

1. Materials and Reagents

- Diclofenac (analytical standard)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Chloroform (analytical grade)
- Sodium chloride
- Deionized water

2. Standard and Sample Preparation

- Stock Solution: Prepare a stock solution of diclofenac in a suitable solvent like methanol.
- Calibration Standards: Prepare calibration standards by spiking deionized water with the diclofenac stock solution to achieve the desired concentration range.

3. Sample Extraction and In-situ Derivatization

- Take a known volume of the water sample.
- Add sodium chloride to saturate the solution and improve extraction efficiency.
- Add 200 μL of chloroform and 25 μL of MSTFA.[6]
- Vortex vigorously for 5 minutes at 3000 rpm to perform simultaneous extraction and derivatization.[6]
- Centrifuge to separate the phases.
- Collect the chloroform layer (bottom layer) for GC-MS analysis.

4. GC-MS Parameters

- Follow the GC-MS parameters as outlined in Protocol 1, with potential modifications to the oven temperature program as needed to optimize the separation of the silylated diclofenac derivative.

Data Presentation

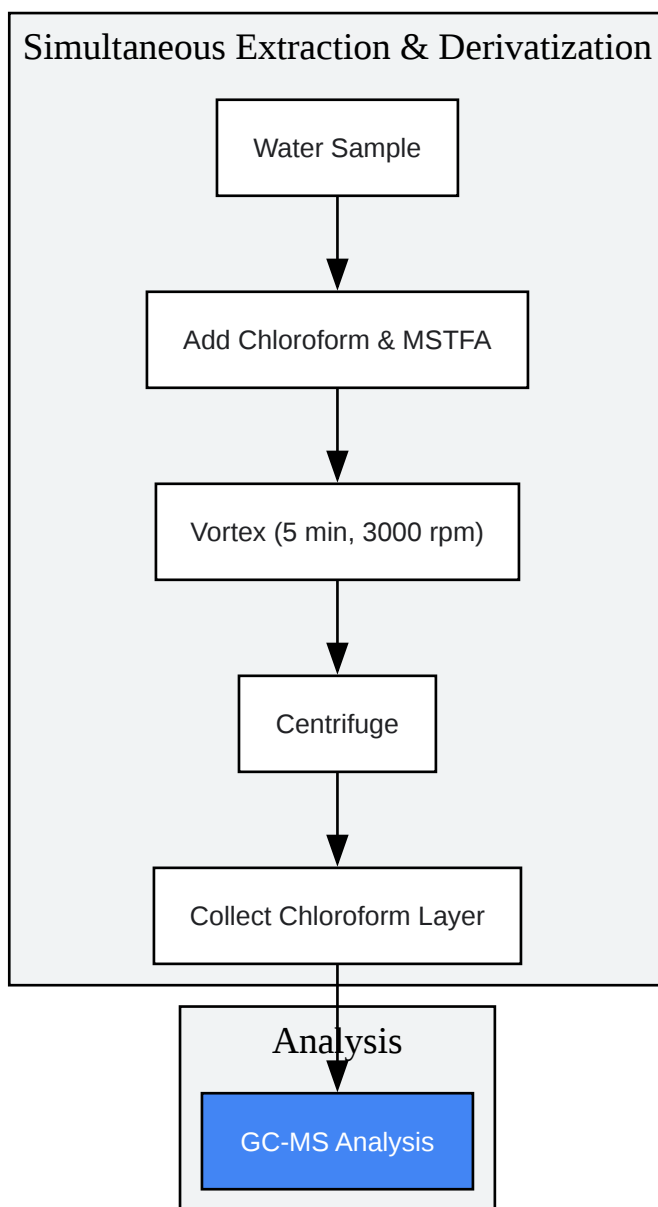
Table 1: Quantitative Data for Diclofenac Quantification in Human Plasma

Parameter	Value	Reference
Linearity Range	0.25–50 ng/mL	[2][5][7]
Lower Limit of Quantification (LLOQ)	0.25 ng/mL	[2][5][7]
Limit of Detection (LOD)	0.125 ng/mL	[2][5][7]
Recovery	89–95 %	[2][5][7]
Intra-day Precision (%CV)	< 9%	[2][5][7]
Inter-day Precision (%CV)	< 9%	[2][5][7]
Correlation Coefficient (r^2)	> 0.999	[5]

Table 2: Quantitative Data for Diclofenac Quantification in Pharmaceutical Preparations

Parameter	Value	Reference
Linearity Range	0.25–5 µg/mL	[3]
Lower Limit of Quantification (LOQ)	0.15 µg/mL	[3][8]
Limit of Detection (LOD)	0.05 µg/mL	[3]
Intra-day Precision (RSD)	< 4.62%	[3]
Inter-day Precision (RSD)	< 4.62%	[3]
Correlation Coefficient (r)	> 0.99	[3]

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